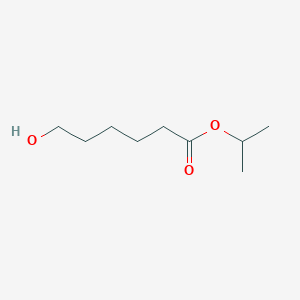
Isopropyl 6-hydroxycaproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 6-hydroxycaproate is an organic compound that belongs to the ester family. It is derived from 6-hydroxycaproic acid and isopropanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-hydroxycaproate typically involves the esterification of 6-hydroxycaproic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
6-Hydroxycaproic acid+IsopropanolAcid CatalystIsopropyl 6-hydroxycaproate+Water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and minimizing side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 6-oxohexanoic acid or 6-hydroxyhexanoic acid.
Reduction: Formation of 6-hydroxyhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 6-hydroxycaproate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters.
Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Isopropyl 6-hydroxycaproate involves its hydrolysis to 6-hydroxycaproic acid and isopropanol. This hydrolysis can be catalyzed by esterases in biological systems. The 6-hydroxycaproic acid can then enter various metabolic pathways, while isopropanol can be further metabolized or excreted.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-hydroxycaproate
- Ethyl 6-hydroxycaproate
- Butyl 6-hydroxycaproate
Comparison: Isopropyl 6-hydroxycaproate is unique due to its isopropyl group, which can influence its solubility and reactivity compared to other esters of 6-hydroxycaproic acid. For example, the isopropyl group may provide steric hindrance, affecting the rate of hydrolysis compared to methyl or ethyl esters.
Eigenschaften
CAS-Nummer |
32818-35-2 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
propan-2-yl 6-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O3/c1-8(2)12-9(11)6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
PREZTQRHPMBEPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCCCO |
Verwandte CAS-Nummern |
194362-09-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



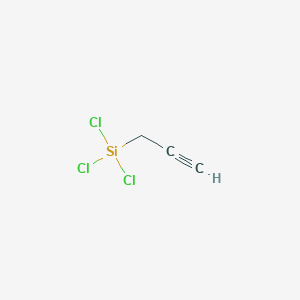
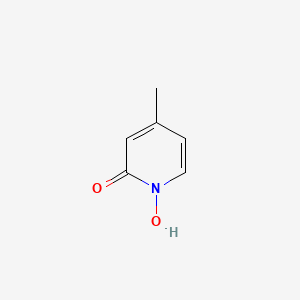

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
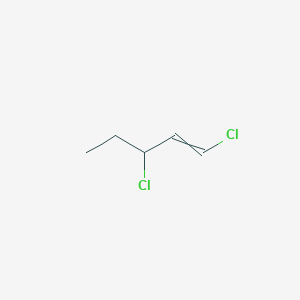
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
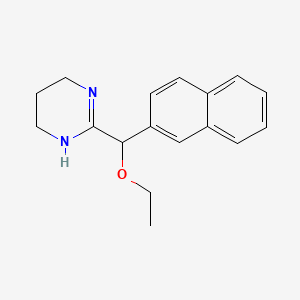
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
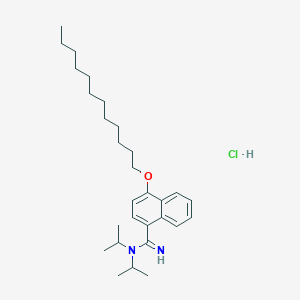
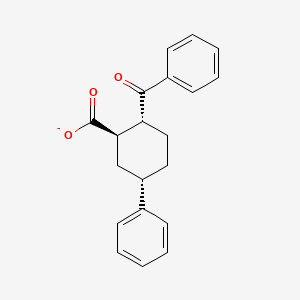
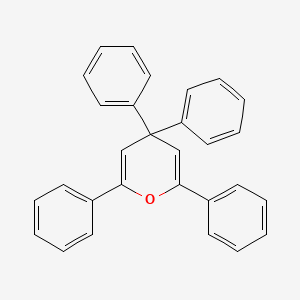
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)
